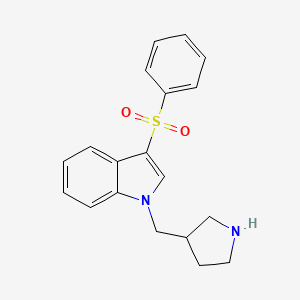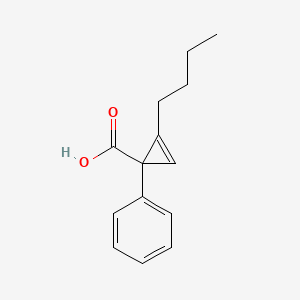
(4-Carboxyphenyl)(phenyl)iodonium triflate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Carboxyphenyl)(phenyl)iodonium triflate is an organoiodine compound with the molecular formula C13H10IO2.CF3O3S. It is a yellow to pale yellow solid with a molecular weight of 474.19 g/mol . This compound is known for its utility in various chemical reactions and scientific research applications.
Vorbereitungsmethoden
The synthesis of (4-Carboxyphenyl)(phenyl)iodonium triflate typically involves the reaction of iodobenzene with (4-carboxyphenyl)boronic acid in the presence of a suitable oxidizing agent and triflic acid. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-25°C . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
(4-Carboxyphenyl)(phenyl)iodonium triflate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form iodonium salts.
Reduction: It can be reduced to form iodobenzene and (4-carboxyphenyl)boronic acid.
Substitution: It can participate in nucleophilic substitution reactions where the iodonium group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(4-Carboxyphenyl)(phenyl)iodonium triflate has a wide range of scientific research applications, including:
Biology: It is utilized in the study of biological systems, particularly in the modification of biomolecules.
Medicine: This compound is investigated for its potential use in drug development and as a diagnostic tool.
Industry: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (4-Carboxyphenyl)(phenyl)iodonium triflate exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. These intermediates can participate in electrophilic aromatic substitution reactions, leading to the modification of target molecules. The specific pathways involved depend on the nature of the target molecules and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
(4-Carboxyphenyl)(phenyl)iodonium triflate can be compared with other similar compounds such as:
(4-Methoxyphenyl)(phenyl)iodonium triflate: This compound has a methoxy group instead of a carboxy group, which affects its reactivity and applications.
(4-Nitrophenyl)(phenyl)iodonium triflate: The presence of a nitro group makes this compound more electron-withdrawing, influencing its chemical behavior.
(4-Bromophenyl)(phenyl)iodonium triflate: The bromine atom in this compound alters its reactivity compared to the carboxyphenyl derivative.
The uniqueness of this compound lies in its carboxy group, which provides additional functionality and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C14H10F3IO5S |
|---|---|
Molekulargewicht |
474.19 g/mol |
IUPAC-Name |
(4-carboxyphenyl)-phenyliodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H9IO2.CHF3O3S/c15-13(16)10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;2-1(3,4)8(5,6)7/h1-9H;(H,5,6,7) |
InChI-Schlüssel |
SNUUUZMJPAQQKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(=O)O.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


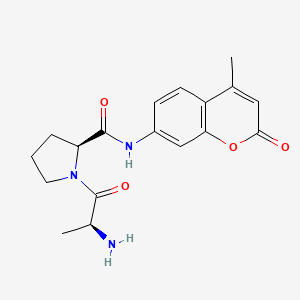
![(2R,3R)-2-[(2S)-2,3-difluoro-3-methoxypropyl]-3-methyloxirane](/img/structure/B12531126.png)
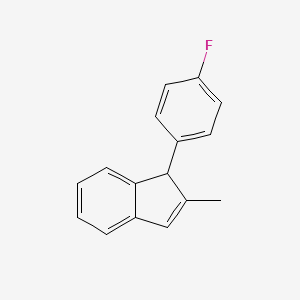

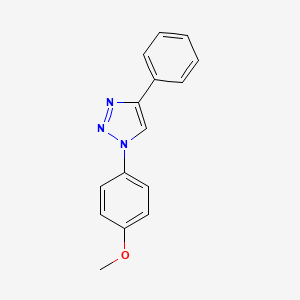
![4-[Dibutyl(chloro)stannyl]but-3-en-1-ol](/img/structure/B12531159.png)
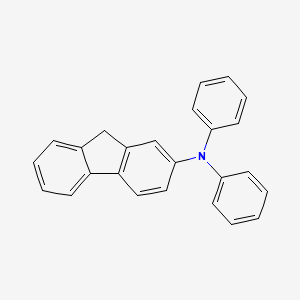

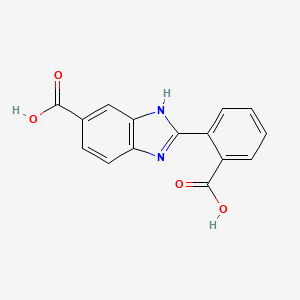
![4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531179.png)

